N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
“N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide” typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Ylidene Group: The ylidene group can be formed through a condensation reaction with an appropriate carbonyl compound.
Attachment of the Pyrrolidine-1-sulfonyl Group: This can be achieved through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the benzothiazole core or the ylidene group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethyl group could lead to the formation of an aldehyde or carboxylic acid, while reduction of the benzothiazole core could lead to the formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets could make it a valuable tool in biochemical research.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. For example, benzothiazole derivatives have been studied for their potential as anti-inflammatory, analgesic, and antitumor agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide” would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. If it has anticancer activity, it may act by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure and may have similar biological activities.
Sulfonyl Benzamides: Compounds such as sulfonylureas and sulfonamide antibiotics share the sulfonyl benzamide structure and may have similar chemical properties.
Uniqueness
The uniqueness of “N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide” lies in its combination of structural features, including the benzothiazole core, the ylidene group, and the pyrrolidine-1-sulfonyl group. This combination of features may confer unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-25-20-18(29-4-2)8-7-9-19(20)30-22(25)23-21(26)16-10-12-17(13-11-16)31(27,28)24-14-5-6-15-24/h7-13H,3-6,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFAUPXARWZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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